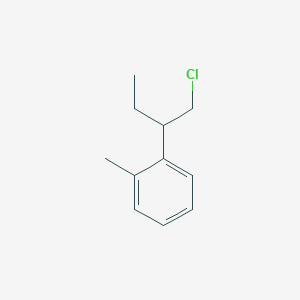
2-(1-Benzylpyrrolidin-3-yl)-2-fluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Benzylpyrrolidin-3-yl)-2-fluoroacetic acid: is a synthetic organic compound that features a pyrrolidine ring substituted with a benzyl group and a fluoroacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Benzylpyrrolidin-3-yl)-2-fluoroacetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,4-diketones or amino alcohols.
Benzylation: The pyrrolidine ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Introduction of the Fluoroacetic Acid Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the fluoroacetic acid moiety, potentially converting it to the corresponding alcohol.
Substitution: The fluoro group in the fluoroacetic acid moiety can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Fluoroalcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: 2-(1-Benzylpyrrolidin-3-yl)-2-fluoroacetic acid is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as enzymes and receptors.
Industry: In the industrial sector, the compound may be used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(1-Benzylpyrrolidin-3-yl)-2-fluoroacetic acid is not fully elucidated, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The fluoroacetic acid moiety may play a role in inhibiting enzyme activity by mimicking natural substrates, while the benzylpyrrolidine structure may enhance binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
2-(1-Benzylpyrrolidin-3-yl)acetic acid: Lacks the fluoro group, which may result in different biological activities and reactivity.
2-(1-Benzylpyrrolidin-3-yl)-2-chloroacetic acid: Contains a chloro group instead of a fluoro group, which may affect its chemical reactivity and biological interactions.
2-(1-Benzylpyrrolidin-3-yl)-2-bromoacetic acid: Similar to the chloro derivative but with a bromo group, potentially leading to different reactivity and biological effects.
Uniqueness: The presence of the fluoro group in 2-(1-Benzylpyrrolidin-3-yl)-2-fluoroacetic acid imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C13H16FNO2 |
|---|---|
Poids moléculaire |
237.27 g/mol |
Nom IUPAC |
2-(1-benzylpyrrolidin-3-yl)-2-fluoroacetic acid |
InChI |
InChI=1S/C13H16FNO2/c14-12(13(16)17)11-6-7-15(9-11)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,16,17) |
Clé InChI |
GSTXIWSFBHXILL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1C(C(=O)O)F)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13152198.png)

![(1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B13152211.png)


![N-(cyclopropylsulfonyl)-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B13152217.png)

![5-Acetyl-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B13152225.png)


![[2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea](/img/structure/B13152249.png)


